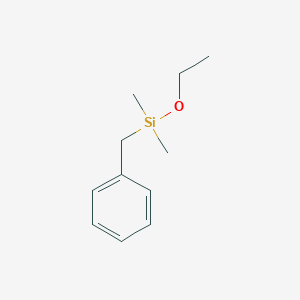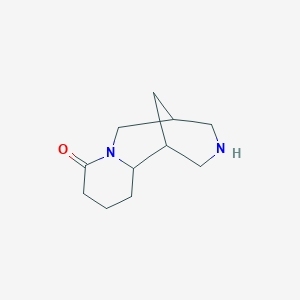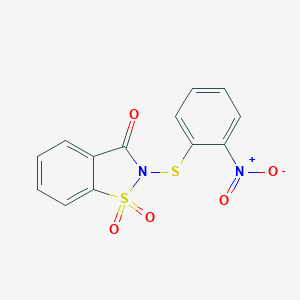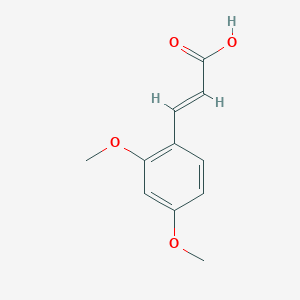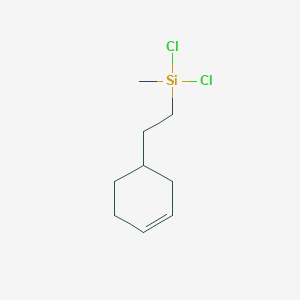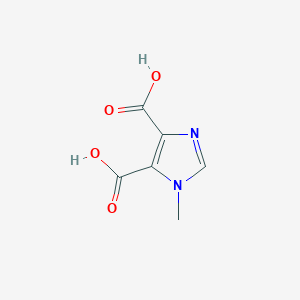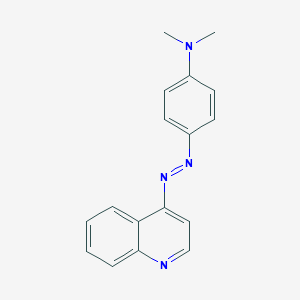
4-((p-(Dimethylamino)phenyl)azo)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((p-(Dimethylamino)phenyl)azo)quinoline, commonly referred to as DPAQ, is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that is commonly used to label proteins, DNA, and other biomolecules. DPAQ has been used in a variety of applications, including fluorescence microscopy, flow cytometry, and other imaging techniques.
Wirkmechanismus
The mechanism of action of DPAQ involves its ability to bind to biomolecules and emit fluorescence when excited by light. DPAQ contains an azo group, which is responsible for its fluorescence. When DPAQ is excited by light, the azo group undergoes a cis-trans isomerization, resulting in the emission of fluorescence. This allows researchers to visualize the location and movement of biomolecules within cells and tissues.
Biochemische Und Physiologische Effekte
DPAQ has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with the normal function of cells and tissues. However, it is important to note that the use of DPAQ may alter the behavior of biomolecules to which it is bound. This should be taken into consideration when interpreting experimental results.
Vorteile Und Einschränkungen Für Laborexperimente
The use of DPAQ in lab experiments has several advantages. It is a highly sensitive fluorescent dye that allows for the visualization of biomolecules at low concentrations. Additionally, DPAQ is compatible with a wide range of imaging techniques, including fluorescence microscopy and flow cytometry. However, there are also limitations to the use of DPAQ. It may alter the behavior of biomolecules to which it is bound, and it may also be subject to photobleaching, which can limit its usefulness in long-term imaging experiments.
Zukünftige Richtungen
There are several future directions for research involving DPAQ. One area of research is the development of new fluorescent dyes with improved sensitivity and photostability. Additionally, researchers may investigate the use of DPAQ in new applications, such as in vivo imaging and drug delivery. Finally, researchers may investigate the use of DPAQ in combination with other imaging techniques, such as electron microscopy, to gain a more complete understanding of the structure and function of cells and tissues.
Conclusion:
In conclusion, 4-((p-(Dimethylamino)phenyl)azo)quinoline, or DPAQ, is a highly sensitive fluorescent dye that has been widely used in scientific research. It is commonly used to label proteins, DNA, and other biomolecules for visualization using fluorescence microscopy and flow cytometry. DPAQ has minimal biochemical and physiological effects on cells and tissues, but its use may alter the behavior of biomolecules to which it is bound. While there are limitations to the use of DPAQ, there are also many future directions for research involving this highly useful fluorescent dye.
Synthesemethoden
The synthesis of DPAQ involves a multistep process that begins with the reaction of 4-nitroaniline with dimethylformamide dimethyl acetal. This reaction produces 4-(dimethylamino)nitrobenzene, which is then reduced to 4-(dimethylamino)aniline. The next step involves the reaction of 4-(dimethylamino)aniline with 2-chloroquinoline-3-carboxylic acid to produce DPAQ.
Wissenschaftliche Forschungsanwendungen
DPAQ has been widely used in scientific research for a variety of applications. It is commonly used as a fluorescent dye to label proteins, DNA, and other biomolecules. This allows researchers to visualize the location and movement of these biomolecules within cells and tissues. DPAQ has also been used in flow cytometry to analyze the expression of cell surface markers and other biomolecules. Additionally, DPAQ has been used in fluorescence microscopy to study the structure and function of cells and tissues.
Eigenschaften
CAS-Nummer |
17025-30-8 |
|---|---|
Produktname |
4-((p-(Dimethylamino)phenyl)azo)quinoline |
Molekularformel |
C17H16N4 |
Molekulargewicht |
276.34 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(quinolin-4-yldiazenyl)aniline |
InChI |
InChI=1S/C17H16N4/c1-21(2)14-9-7-13(8-10-14)19-20-17-11-12-18-16-6-4-3-5-15(16)17/h3-12H,1-2H3 |
InChI-Schlüssel |
KBENBTOTLFPADB-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=NC3=CC=CC=C32 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=NC3=CC=CC=C32 |
Synonyme |
4-(4-Dimethylaminophenylazo)quinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



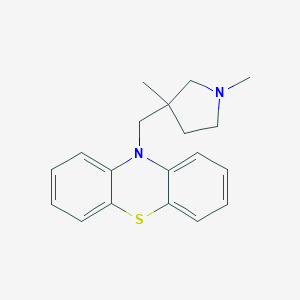
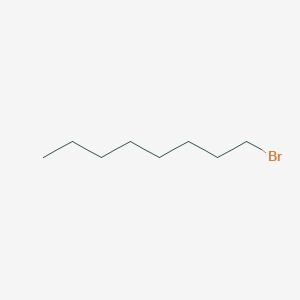
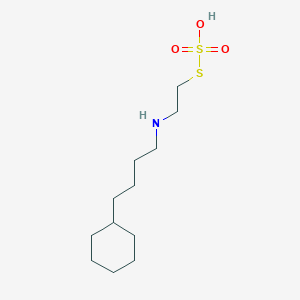
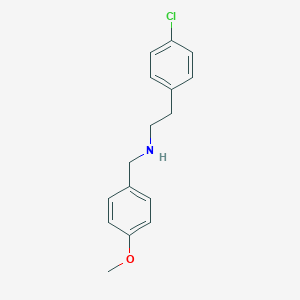
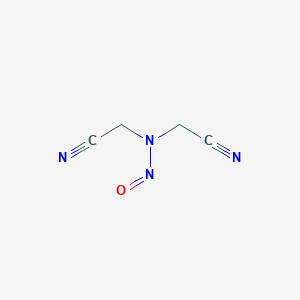
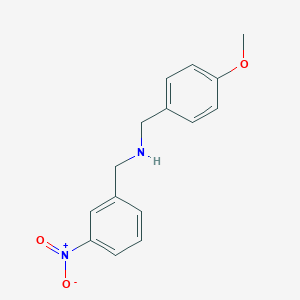
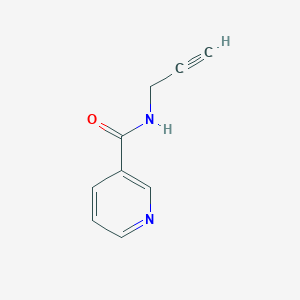
![4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile](/img/structure/B94158.png)
